molecular formula C18H12N2O2 B432809 2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304876-61-7

2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B432809
CAS No.: 304876-61-7
M. Wt: 288.3g/mol
InChI Key: MTJCNPAJLALHFP-UHFFFAOYSA-N
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Description

2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H12N2O2 and its molecular weight is 288.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermally Activated Delayed Fluorescent Emitters : It serves as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters, useful in device optimization for high quantum efficiency in red TADF devices (J. Yun & Jun Yeob Lee, 2017).

  • Growth Inhibitory Potency : As part of a "combi-molecule", it is designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA, showing potential in cancer treatment (Zhor Senhaji Mouhri et al., 2017).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for antimicrobial activity against various bacteria and yeast, indicating potential applications in combating infections (B. Sakram et al., 2018).

  • Photo-induced Electron Transfer : It has been utilized in studies of luminescent properties and photo-induced electron transfer, showing potential in fluorescence-based applications (Jiaan Gan et al., 2003).

  • Halocyclization Reactions : Research has explored its use in halocyclization reactions, which could be significant in synthetic chemistry (Yu. L. Zborovskii et al., 2011).

  • Chemosensor Systems : Some derivatives exhibit high chemosensor selectivity in the determination of anions, indicating its potential in analytical chemistry (I. E. Tolpygin et al., 2012).

  • Fluorescent Chemosensors : The compound has been used in synthesizing fluorescent chemosensors for ion detection, showing utility in chemical sensing and analysis (Liang Zhang et al., 2020).

  • Selective Targeting in Breast Cancer : As an analogue, it has been found to selectively target breast cancer via the aryl hydrocarbon receptor pathway, making it a candidate for targeted cancer therapy (J. Gilbert et al., 2020).

  • Yellow-Green Emitting Fluorophores : It has been used to synthesize novel yellow-green emitting fluorophores, which have applications in dye technology and photostability studies (V. Bojinov & Ionka P. Panova, 2007).

  • Antitumor Agents : There are computer-assisted evaluations of related compounds for antitumor activity, indicating its relevance in oncology and drug design (K. Paull et al., 1984).

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-11-5-2-10-15(19-11)20-17(21)13-8-3-6-12-7-4-9-14(16(12)13)18(20)22/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJCNPAJLALHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179093
Record name 2-(6-Methyl-2-pyridinyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304876-61-7
Record name 2-(6-Methyl-2-pyridinyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304876-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Methyl-2-pyridinyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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